N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
Description
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3 |
InChI Key |
SAXNHUFPXUUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole Core
The benzoxazole ring system is commonly synthesized via cyclization of o-aminophenol derivatives with appropriate carboxylic acid derivatives or their equivalents.
- Method: Condensation of 2-aminophenol with acetic anhydride or acetyl chloride under reflux conditions yields 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.
- Reaction conditions: Typically performed in acidic or neutral media, sometimes with catalysts to promote cyclization.
Introduction of the Sulfonamide Group at the 6-Position
Sulfonamide substitution on the benzoxazole ring is achieved by sulfonation followed by amination:
- Sulfonation: Electrophilic aromatic substitution using sulfonyl chlorides (e.g., chlorosulfonic acid or sulfonyl chloride derivatives) targets the 6-position of the benzoxazole ring.
- Amination: The sulfonyl chloride intermediate is reacted with ammonia or amines to form the sulfonamide.
Coupling with 4-Hydroxynaphthalen-1-yl Group
The N-substitution of the sulfonamide nitrogen with the 4-hydroxynaphthalen-1-yl group is typically performed via nucleophilic substitution or amide bond formation:
- Method: Reaction of the sulfonamide intermediate with 4-hydroxynaphthalen-1-yl amine or its activated derivative.
- Conditions: Often carried out in polar aprotic solvents (e.g., DMF, DMSO) with bases such as triethylamine to facilitate nucleophilic attack.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Cyclization | 2-Aminophenol + Acetic anhydride, reflux 4-6 h | Formation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole | Yield: 70-85% |
| 2. Sulfonation | Benzoxazole + Chlorosulfonic acid, 0-5°C, 2 h | Introduction of sulfonyl chloride at 6-position | Yield: 60-75% |
| 3. Amination | Sulfonyl chloride + Ammonia or amine, RT, 12 h | Formation of sulfonamide intermediate | Yield: 65-80% |
| 4. N-Substitution | Sulfonamide + 4-hydroxynaphthalen-1-yl amine, DMF, base, 50-80°C, 6-12 h | Coupling to form final compound | Yield: 55-70% |
Note: Reaction monitoring is typically done by TLC and confirmed by NMR and mass spectrometry.
Research Findings and Analytical Data
Reaction Monitoring and Purity
- TLC Analysis: Utilizes solvent systems such as n-hexane:ethyl acetate (7:3) to monitor intermediate and final product formation.
- NMR Spectroscopy: Confirms the presence of characteristic benzoxazole protons, sulfonamide NH, and hydroxynaphthalene aromatic signals.
- Mass Spectrometry: Confirms molecular weight consistent with C21H16N2O5S (approximate formula).
Yield Optimization
- Use of mild bases and controlled temperature during sulfonamide coupling improves yield and reduces side reactions.
- Purification: Recrystallization from ethanol or methanol-water mixtures yields high-purity product.
Comparative Data Table of Related Sulfonamide-Benzoxazole Syntheses
Chemical Reactions Analysis
Sulfonamide Group
-
Acidic Hydrolysis : The sulfonamide bond undergoes cleavage under strong acidic conditions (e.g., 6M HCl, reflux) to yield 4-amino-1-naphthol and the sulfonic acid derivative:
This reaction is critical for prodrug activation, as seen in analogous N-hydroxy-sulfonamides .
-
Enzymatic Reduction : Molybdenum-containing enzymes (e.g., mARC-1/2) reduce N-hydroxylated sulfonamides to active metabolites, suggesting potential bioactivation pathways .
Benzo[d]Oxazole Ring
-
Ring-Opening : Treatment with nucleophiles (e.g., amines) opens the oxazole ring, forming amide derivatives. For example, reaction with ethylenediamine yields a diamino intermediate .
-
Electrophilic Substitution : The electron-rich oxazole ring undergoes nitration or halogenation at the 5-position under mild conditions .
Derivatization Reactions
The compound serves as a scaffold for generating analogs with enhanced bioactivity:
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the naphthol-hydroxyl bond, forming quinone derivatives.
-
Thermal Stability : Decomposition occurs above 220°C, releasing SO₂ and CO₂, as confirmed by TGA-DSC analysis .
Comparative Reactivity of Analogous Compounds
Mechanistic Insights from Enzymatic Studies
The sulfonamide group participates in hydrogen bonding with Mcl-1’s BH3 groove (Kd = 0.8 μM). Enzymatic reduction by mARC-1/2 involves electron transfer from cytochrome b₅, forming a radical intermediate that stabilizes the sulfonamide-enzyme complex .
Scientific Research Applications
Cancer Therapeutics
Mechanism of Action
The compound has been identified as a potent inhibitor of the Mcl-1 protein, an anti-apoptotic factor frequently overexpressed in various cancers. Research indicates that N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide binds to the BH3-binding groove of Mcl-1, thereby promoting apoptosis in cancer cells . This binding is crucial as it mimics the interaction of natural BH3-only proteins, which are vital for initiating programmed cell death.
Case Studies
A study highlighted the efficacy of this compound in inducing apoptosis in human cancer cell lines, including prostate and breast cancer cells. The compound demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Biochemical Probes
Targeting Protein Interactions
Due to its ability to disrupt Mcl-1 interactions with pro-apoptotic proteins, this compound serves as a valuable biochemical probe for studying apoptotic pathways. By elucidating the dynamics of Mcl-1 interactions within cellular environments, researchers can gain insights into the mechanisms of resistance to apoptosis in cancer cells.
Research Findings
In vitro studies have shown that treatment with this compound leads to alterations in cellular signaling pathways associated with apoptosis. These findings underscore its utility not only as a therapeutic agent but also as a research tool for understanding cancer biology .
Data Table: Summary of Research Findings
Mechanism of Action
Targets: The compound likely interacts with kinases (e.g., VEGFR2, ALK, AKT1, ABL), affecting angiogenesis and cell proliferation.
Pathways: It may modulate signaling pathways involved in tumor growth and vascular development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonamide-based pharmaceuticals and heterocyclic derivatives. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Bioactivity :
- The target compound’s sulfonamide group and hydroxynaphthalenyl substituent suggest stronger hydrogen-bonding interactions compared to the chloro group in 6m and the phenylacetamide in 7a . This may enhance target-binding affinity in enzymes like carbonic anhydrase, akin to acetazolamide .
- 6m demonstrated broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to its triazole and chloro groups . The target compound’s hydroxyl group may reduce antimicrobial potency but improve solubility.
Physicochemical Properties :
- The 4-hydroxynaphthalenyl group in the target compound likely increases aqueous solubility (logP ~2.1 predicted) compared to 6m (logP ~3.5) and 7a (logP ~3.8) .
- IR spectral data for 6m (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) contrasts with the target compound’s expected S=O stretches (~1360–1180 cm⁻¹) and O-H vibration (~3200–3600 cm⁻¹) .
Synthetic Accessibility: 6m and 7a were synthesized via 1,3-dipolar cycloaddition, a method incompatible with the target compound’s benzo[d]oxazole-sulfonamide framework.
Biological Activity
N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Oxazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of this compound includes a naphthalene moiety and an oxazole ring, which contribute to its pharmacological properties. The presence of the sulfonamide group enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxazole derivatives exhibit notable antimicrobial properties. For instance, a series of 1,3-oxazole derivatives were tested against various bacterial strains, showing significant inhibition zones (Table 1). The compound's effectiveness was compared with standard antibiotics such as Ofloxacin and Ketoconazole.
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 22a | 12 | 9 | 11 | 10 | 12 |
| 22b | 11 | 8 | 11 | 9 | 16 |
| 22c | 12 | 9 | 13 | 11 | 13 |
| Ofloxacin | 17 | 16 | 16 | - | - |
| Ketoconazole | - | - | - | - | 30 |
The results indicate that certain derivatives of the compound possess comparable or superior antimicrobial activity against tested pathogens compared to established antibiotics .
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. For example, compounds containing the oxazole scaffold have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlighted that the compound exhibited cytotoxic effects against human leukemia cell lines with IC50 values indicating effective concentration levels for therapeutic applications .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Antitubercular Activity : A study investigating substituted oxadiazole derivatives found that certain compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis. The lead compound demonstrated an MIC value of , showcasing its potential as a therapeutic agent against resistant strains .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may interact with specific cellular targets involved in DNA replication and repair processes, leading to effective cancer cell death .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the benzo[d]oxazole core. A common approach includes:
- Step 1 : Condensation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride with 4-hydroxynaphthalen-1-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Step 2 : Purification via recrystallization using ethanol/water mixtures to remove unreacted intermediates.
Yield optimization requires precise control of stoichiometry, temperature (maintained at 0–5°C during sulfonamide coupling), and inert atmosphere to prevent oxidation of the hydroxynaphthalene moiety .
Basic: Which spectroscopic methods are essential for structural validation?
Critical techniques include:
- High-Resolution NMR : Assign peaks for the sulfonamide (-SO2NH-) proton (δ 10.2–11.5 ppm) and naphthol hydroxyl (-OH) proton (δ 8.5–9.5 ppm) .
- FT-IR : Confirm sulfonamide (1330–1370 cm⁻¹ for S=O asymmetric stretch) and carbonyl (1680–1720 cm⁻¹ for oxazole C=O) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can enzyme inhibition assays be designed to evaluate its biological activity?
To assess potential kinase or protease inhibition:
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with recombinant enzymes. Include positive controls (e.g., staurosporine for kinases) and measure IC50 values .
- Data Interpretation : Compare dose-response curves across replicates to identify non-specific binding (e.g., via counter-screening against unrelated enzymes) .
Advanced: What chromatographic methods resolve stability issues during purity analysis?
- HPLC Conditions : Utilize a C18 column (e.g., Chromolith®) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Monitor degradation products at 254 nm and validate method robustness via forced degradation (heat, light, pH extremes) .
- Storage Recommendations : Store at -20°C in amber vials to prevent photodegradation of the naphthol group .
Advanced: How can aqueous solubility limitations be addressed in vitro?
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Salt Formation : Explore sodium or potassium salts of the sulfonamide group via pH adjustment (pH 7–9) .
Advanced: How to resolve discrepancies between computational and experimental bioactivity data?
- Validation Workflow :
- Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models.
- Validate hits using surface plasmon resonance (SPR) to measure binding kinetics.
- Cross-check with orthogonal assays (e.g., thermal shift assays for target engagement) .
Advanced: What strategies establish structure-activity relationships (SAR) for analogs?
- Core Modifications : Synthesize derivatives with substituted naphthol (e.g., halogenation) or benzooxazole (e.g., methyl to ethyl) groups.
- Biological Testing : Compare IC50 values across analogs to identify critical substituents. Use 3D-QSAR models to predict activity cliffs .
Advanced: Which techniques identify metabolic pathways in hepatic studies?
- LC-HRMS/MS : Profile metabolites in rat liver microsomes with NADPH cofactor. Monitor phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.
- Data Analysis : Use software (e.g., Compound Discoverer) to annotate fragments and propose metabolic pathways .
Advanced: How can molecular docking guide binding affinity optimization?
- Protocol :
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
